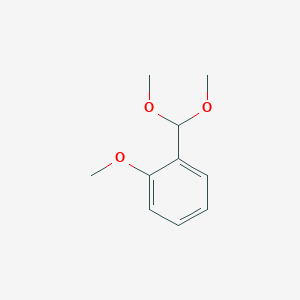

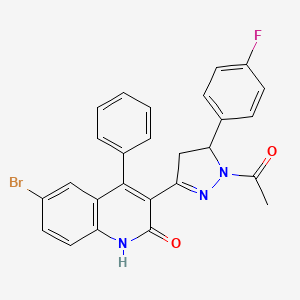

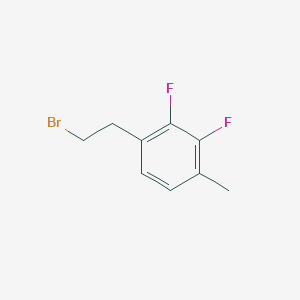

![molecular formula C22H21NO5 B2553696 2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid CAS No. 2137618-04-1](/img/structure/B2553696.png)

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid, also known as Fmoc-Oxa-Delta-Lys(Boc)-OH, is a synthetic compound used in scientific research. This molecule is a derivative of lysine and contains a spirocyclic oxazolidinone moiety. It is commonly used in the synthesis of peptides and proteins due to its ability to protect the amino group of lysine.

Scientific Research Applications

Peptide Synthesis and Fmoc Chemistry

Overview:2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid: (let’s call it Fmoc-oxa-azaspiro acid for brevity) plays a crucial role in peptide synthesis due to its stability, reactivity, and ease of handling. It belongs to the Fmoc (fluorenylmethyloxycarbonyl) family of protecting groups.

Applications:- Coupling Agent in Peptide Synthesis : Fmoc-oxa-azaspiro acid serves as a coupling agent during solid-phase peptide synthesis. It facilitates the stepwise assembly of amino acids into longer peptide chains. Its stability at room temperature and compatibility with aqueous washing operations make it a preferred choice .

Unnatural Amino Acid Derivatives

Overview: Unnatural amino acids expand the chemical diversity of peptides and proteins, enabling novel functionalities and interactions. Fmoc-oxa-azaspiro acid derivatives have been synthesized and explored in this context.

Applications:- C-H Activation Methodology : Researchers have developed a Pd-mediated C-C bond formation method using Fmoc-oxa-azaspiro acid in tandem with 2-methylpyridine. This approach allows the incorporation of unnatural amino acids into peptides, broadening their applications .

Medicinal Chemistry and Drug Design

Overview: The unique spirocyclic structure of Fmoc-oxa-azaspiro acid makes it an interesting scaffold for drug design. Medicinal chemists explore its potential as a building block for bioactive compounds.

Applications:- Scaffold for Drug Candidates : Researchers investigate modifications of Fmoc-oxa-azaspiro acid to create novel drug candidates. Its spirocyclic motif may impart specific binding properties or enhance pharmacokinetics .

Organic Synthesis

Overview: Fmoc-oxa-azaspiro acid’s stability and reactivity extend beyond peptide-related applications. Organic chemists utilize it in diverse synthetic pathways.

Applications:- Building Block in Organic Synthesis : Fmoc-oxa-azaspiro acid can participate in various reactions, such as amidation, esterification, and cyclization. Its carbonyl group and spirocyclic backbone offer versatility .

properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-20(25)19-9-10-22(28-19)12-23(13-22)21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTZROFFMJXPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

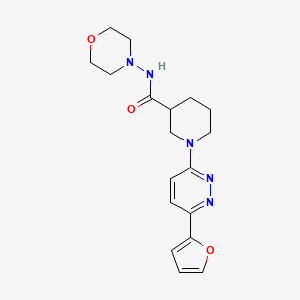

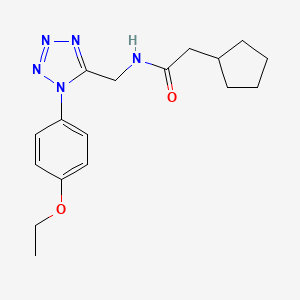

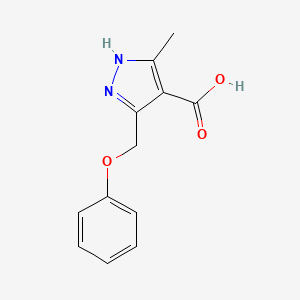

![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)

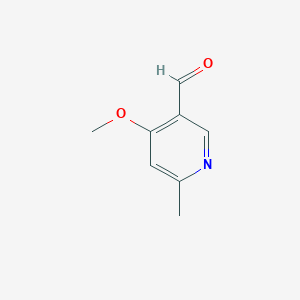

![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)